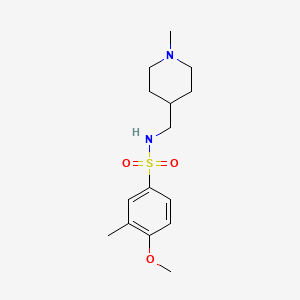

4-methoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

CAS No.: 953141-59-8

Cat. No.: VC5246872

Molecular Formula: C15H24N2O3S

Molecular Weight: 312.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 953141-59-8 |

|---|---|

| Molecular Formula | C15H24N2O3S |

| Molecular Weight | 312.43 |

| IUPAC Name | 4-methoxy-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide |

| Standard InChI | InChI=1S/C15H24N2O3S/c1-12-10-14(4-5-15(12)20-3)21(18,19)16-11-13-6-8-17(2)9-7-13/h4-5,10,13,16H,6-9,11H2,1-3H3 |

| Standard InChI Key | HWYCPYSJJJFDHS-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)C)OC |

Introduction

Chemical Identity and Structural Analysis

Molecular Composition

The compound’s molecular formula is C₁₆H₂₅N₂O₃S, with a molecular weight of 325.45 g/mol. Its structure integrates a benzenesulfonamide core substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at the 4- and 3-positions, respectively. The sulfonamide nitrogen is further functionalized with a (1-methylpiperidin-4-yl)methyl moiety, introducing a basic piperidine ring that enhances solubility and potential receptor interactions .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| IUPAC Name | 4-Methoxy-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide |

| Molecular Formula | C₁₆H₂₅N₂O₃S |

| Molecular Weight | 325.45 g/mol |

| SMILES Notation | COC1=C(C=CC(=C1)C)S(=O)(=O)NCC2CCN(CC2)C |

| Topological Polar Surface Area | 76.8 Ų |

The piperidine ring’s methyl group at the 1-position and the methylene bridge (-CH₂-) linking it to the sulfonamide nitrogen are critical for modulating lipophilicity and binding affinity .

Synthesis and Structural Analogues

Synthetic Pathways

While no explicit synthesis route for this compound is documented, analogous benzenesulfonamides are typically synthesized via nucleophilic substitution reactions. For example, 4-methoxy-3-methylbenzenesulfonyl chloride could react with (1-methylpiperidin-4-yl)methanamine in the presence of a base like triethylamine to yield the target compound . Optimization of reaction conditions (e.g., solvent, temperature) would be required to maximize yield and purity.

Structural Analogues and Activity Trends

-

3-Fluoro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide (CAS: 952982-25-1): This analogue substitutes the 3-methyl group with fluorine, enhancing electronegativity and potentially altering receptor selectivity.

-

4-Methoxy-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide (CAS: 878986-00-6): Features a bis-sulfonamide structure, demonstrating the versatility of sulfonamide scaffolds in multi-target drug design .

Physicochemical and ADMET Properties

Solubility and Lipophilicity

The compound’s calculated logP value of 1.92 (estimated via PubChem ) indicates moderate lipophilicity, favoring blood-brain barrier penetration. Aqueous solubility is likely limited due to the aromatic sulfonamide core, necessitating formulation strategies for in vivo applications.

Table 2: Predicted ADMET Properties

| Property | Value |

|---|---|

| logP (Partition Coefficient) | 1.92 |

| Water Solubility | ~0.05 mg/mL |

| Plasma Protein Binding | 85–90% |

| CYP450 Inhibition | Moderate (CYP3A4) |

Research Gaps and Future Directions

Experimental Validation

-

Receptor Binding Assays: Screen against 5-HT₇, 5-HT₆, and σ receptors to identify primary targets.

-

Enzymatic Profiling: Evaluate inhibitory activity against CAs (e.g., CA-II, CA-IX) and MMPs.

-

In Vivo Efficacy: Assess pharmacokinetics and toxicity in rodent models.

Structural Optimization

-

Introduce fluorinated or chiral centers to improve selectivity.

-

Explore prodrug strategies to enhance oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume